N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O3/c1-16-3-8-19(9-4-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-5-17(2)30-26)15-23(34)29-13-18-6-10-20(28)11-7-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGCLOVEQFBCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide (CAS Number: 1029770-62-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to compile detailed information regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a naphthyridine core and an oxadiazole moiety. The key properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C27H22ClN5O3 |
| Molecular Weight | 499.9 g/mol |
| CAS Number | 1029770-62-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxadiazole and naphthyridine units are known for their roles in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may inhibit specific protein kinases involved in signaling pathways related to cancer and neurodegenerative diseases .
Biological Activities
The compound exhibits a range of biological activities, including:
1. Anticancer Activity
- Studies have shown that derivatives containing the oxadiazole moiety often demonstrate significant anticancer properties. For example, similar compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through mechanisms involving caspase activation and p53 expression modulation .
2. Antimicrobial Activity
- The naphthyridine structure is associated with antimicrobial properties. In vitro assays have indicated that compounds with similar scaffolds can inhibit bacterial growth, suggesting potential applications in treating infections .
3. Neuroprotective Effects
- There is emerging evidence that compounds like this compound may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders such as Parkinson's disease .
Case Studies
Recent studies have evaluated the biological effects of related compounds:
Study 1: Anticancer Efficacy
- A study on a similar oxadiazole derivative showed an IC50 value of 0.65 μM against MCF-7 cells, indicating potent anticancer activity. The mechanism was linked to cell cycle arrest at the G0-G1 phase .
Study 2: Neuroprotective Potential
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to sensitize cancer cells to cisplatin treatment. The oxadiazole moiety plays a crucial role in enhancing the lipophilicity and cellular uptake of the drug, promoting its efficacy against various cancer cell lines .
Antimicrobial Properties
Research indicates that compounds containing naphthyridine and oxadiazole structures exhibit significant antimicrobial activity. N-(4-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide has shown effectiveness against a range of bacterial strains, suggesting its potential as a new antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase . This positions it as a candidate for developing anti-inflammatory medications.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
logP values inferred from substituent contributions (e.g., *p-tolyl increases lipophilicity vs. chlorobenzoyl).
†Estimated using fragment-based methods.
Key Observations:
- Oxadiazole vs. Carboxamide/Triazole : The 1,2,4-oxadiazole in the target compound enhances metabolic stability compared to hydrolytically labile carboxamides (e.g., E999-0294) or triazoles (e.g., 6a) .
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Bioactivity Based on Structural Analogs
Key Differences:
- Solubility : The target compound’s higher logP (~3.1) compared to E999-0294 (logP 2.67) may reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
The synthesis involves multi-step organic reactions, including cyclocondensation for the 1,8-naphthyridine core and oxadiazole ring formation. Critical parameters include:
- Catalyst selection : Piperidine and acetic acid are often used to catalyze Knoevenagel condensations and cyclization steps, as seen in analogous syntheses of naphthyridine derivatives .
- Solvent systems : Anhydrous alcohols (e.g., ethanol) are preferred for moisture-sensitive reactions, while 1,4-dioxane may be used for coupling steps .
- Purification : Recrystallization from ethyl acetate/pentane mixtures (50:50) effectively isolates diastereomers, with yields around 35% .
Q. Which spectroscopic techniques are essential for structural validation?
A combination of techniques is required:
- NMR : Proton signals for aromatic protons (δ 7.24–8.53 ppm) and carbonyl groups (δ 1651–1686 cm⁻¹ in IR) confirm the naphthyridine and acetamide moieties .
- Mass spectrometry : High-resolution MS (e.g., m/z 423 [M+]) verifies molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (C=O amide) distinguish functional groups .
Q. How can researchers optimize reaction yields for the oxadiazole ring formation?
- Temperature control : Maintaining 10°C during chloroacetyl chloride addition minimizes side reactions .
- Stoichiometry : A 1:1.2 molar ratio of starting materials (e.g., triethylamine to chloroacetyl chloride) ensures complete conversion .
- Reaction time : Extended stirring (6–20 hours) improves cyclization efficiency .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR integration or unexpected IR peaks may arise from:
- Tautomerism : The 1,8-naphthyridine core can exhibit keto-enol tautomerism, altering proton shifts. Use deuterated DMSO to stabilize tautomeric forms .
- Residual solvents : Ensure complete solvent removal under vacuum (<0.1 mmHg) to avoid overlapping peaks .
- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 80°C) resolves overlapping signals in flexible regions .
Q. How can flow chemistry improve scalability and reproducibility?
Flow reactors enhance:
- Mixing efficiency : Continuous-flow systems reduce reaction times (e.g., from hours to minutes) for diazomethane syntheses .
- Temperature uniformity : Microfluidic channels maintain precise thermal control (±1°C), critical for exothermic steps like oxadiazole formation .
- Process Analytical Technology (PAT) : In-line FTIR or UV-vis monitors real-time conversion, enabling immediate parameter adjustments .
Q. What computational methods predict biological activity or binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. For example, the oxadiazole moiety may act as a hydrogen-bond acceptor in enzyme active sites .
- QSAR : Use descriptors like logP (calculated ~3.2) and polar surface area (~85 Ų) to correlate structure with permeability or solubility .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .
Q. How do researchers validate fluorescence-based assays for this compound?
Fluorescence intensity studies require:
- Quenching controls : Add potassium iodide (0–200 mM) to assess static vs. dynamic quenching mechanisms .
- Quantum yield calculation : Compare integrated emission spectra to reference standards (e.g., quinine sulfate) .
- pH dependence : Test fluorescence at pH 3–10 to identify optimal conditions (e.g., pH 7.4 for physiological relevance) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
